![molecular formula C11H20N2O2 B2462170 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one CAS No. 51137-77-0](/img/structure/B2462170.png)

1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

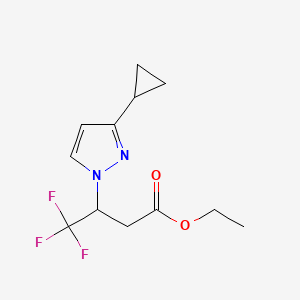

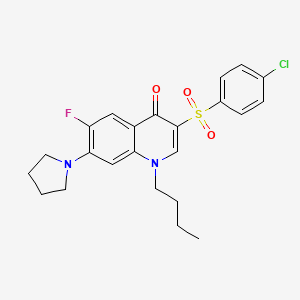

“1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one” is a chemical compound with the molecular weight of 212.29 . It is used as a reactant for the synthesis of selective adenosine A2A receptor antagonists .

Synthesis Analysis

The compound can be synthesized and characterized using various techniques such as FT-IR, 1H NMR, EI-MS, and elemental analysis .Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-(4-morpholinyl)ethyl]-4-piperidinone . The InChI code for this compound is 1S/C11H20N2O2/c14-11-1-3-12(4-2-11)5-6-13-7-9-15-10-8-13/h1-10H2 .Chemical Reactions Analysis

This compound can be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 58-60°C . It is stored at room temperature .Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Research has shown that compounds similar to 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one are involved in the synthesis of various heterocyclic compounds. For example, the reaction of related morpholino and piperidino compounds with bis-(ethoxycarbonyl)carbenoid resulted in the formation of stable dihydrothiophenium-1-bis(ethoxycarbonyl)methylides. These compounds were further used to synthesize diethyl 2,2(3H)-thiophenedicarboxylates and ethyl 2-thiophenecarboxylates (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

2. Synthesis of 5-Amino-1,5-diarylpenta-2,4-dien-1-ones

Compounds with structural similarities to this compound have been used in the synthesis of 5-amino-1,5-diarylpenta-2,4-dien-1-ones. This process involves nucleophilic addition to certain substrates, resulting in compounds with specific stereochemical configurations, as evidenced by X-ray diffraction data (Golovanov et al., 2014).

3. Catalyst in Organic Synthesis

Similar morpholine and piperidine compounds have been used as catalysts in organic synthesis. An example is the nanocrystalline TiO2-catalyzed synthesis of 3-[(piperidin-1-yl)phenylmethyl]- and 3-[(morpholin-4-yl)phenylmethyl]-4-hydroxycoumarins via a three-component Mannich type condensation (Sangshetti et al., 2015).

4. Synthesis of Novel Thiazole Derivatives

Research demonstrates the use of morpholine and piperidine in synthesizing novel thiazole derivatives. These compounds were synthesized through a one-pot reaction, leading to various thiazolidinone and thiazolo derivatives with potential applications in different fields (El-Hag-Ali, 2010).

5. Synthesis of Antihypertensive Agents

Morpholine and piperidine compounds have been involved in the synthesis of potential antihypertensive agents. A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine and piperidine moieties were prepared, with some compounds showing promising antihypertensive activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

6. Catalysts for Heck Reaction

Certain morpholine and piperidine derivatives have been used to synthesize palladium(II) complexes that act as potent catalysts for the Heck reaction. This demonstrates the utility of these compounds in facilitating important organic reactions (Singh, Das, Prakash, & Singh, 2013).

7. Study of Coordination Chemistry

Research on morpholine and piperidine compounds has contributed to the understanding of coordination chemistry, particularly in the synthesis of Schiff-base ligands and their reaction with copper(II). This has implications for exploring the roles of various substituents in coordination chemistry (Majumder et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11-1-3-12(4-2-11)5-6-13-7-9-15-10-8-13/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBZODDEVCJMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462089.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2462091.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2462094.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2462099.png)

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)